N,N'-9H-fluorene-2,7-diylbis(3-phenylpropanamide)
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Overview
Description
3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group and a fluorene moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with 9H-fluorene-2-amine to form the amide bond, resulting in the formation of 3-phenyl-N-(9H-fluoren-2-yl)propanamide. The final step involves the reaction of this intermediate with another equivalent of 3-phenylpropanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylpropanamide
- 3-Phenylpropionamide
- Benzenepropanamide
Uniqueness
3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE is unique due to its dual phenyl and fluorene structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
This detailed overview provides a comprehensive understanding of 3-PHENYL-N-[7-(3-PHENYLPROPANAMIDO)-9H-FLUOREN-2-YL]PROPANAMIDE, highlighting its significance in various scientific domains
Properties
Molecular Formula |
C31H28N2O2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-phenyl-N-[7-(3-phenylpropanoylamino)-9H-fluoren-2-yl]propanamide |
InChI |
InChI=1S/C31H28N2O2/c34-30(17-11-22-7-3-1-4-8-22)32-26-13-15-28-24(20-26)19-25-21-27(14-16-29(25)28)33-31(35)18-12-23-9-5-2-6-10-23/h1-10,13-16,20-21H,11-12,17-19H2,(H,32,34)(H,33,35) |
InChI Key |
RVCACVOYFFPXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C4=C1C=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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